molecular formula C12H12N2O3 B5716284 N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide

Cat. No. B5716284
M. Wt: 232.23 g/mol
InChI Key: HSZLBNWGPPCQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide is a chemical compound that has been extensively studied in scientific research. It is a member of the isoindolinone family, which has been found to have a variety of biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in animal models. It has also been found to reduce the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide. One of the directions is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail to better understand its biological effects. Additionally, the development of more efficient synthesis methods and the improvement of its solubility in aqueous solutions could lead to its wider use in scientific research.

Synthesis Methods

The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide involves the reaction of 2-methyl-1,3-dioxoisoindoline with propionyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. This method has been reported in several research papers and has been found to be effective in producing high yields of the compound.

Scientific Research Applications

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, antitumor, and antiviral activities. Several studies have reported its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-10(15)13-7-4-5-8-9(6-7)12(17)14(2)11(8)16/h4-6H,3H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZLBNWGPPCQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide

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